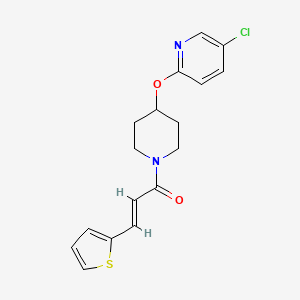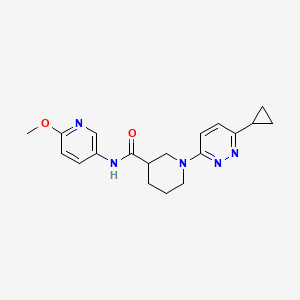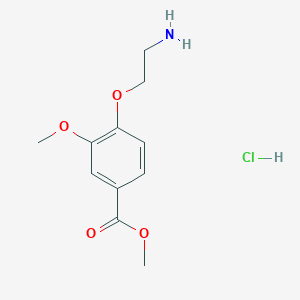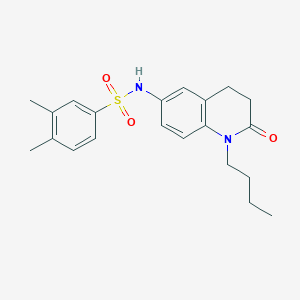
5-Methyl-N-(1-prop-2-enoylpiperidin-4-yl)-1,2-oxazole-3-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Methyl-N-(1-prop-2-enoylpiperidin-4-yl)-1,2-oxazole-3-carboxamide is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is commonly referred to as MPEP, and it belongs to the class of oxazole derivatives. MPEP has shown promising results in the treatment of certain neurological disorders, and it has also been used as a research tool to study the function of certain receptors in the brain.
Mécanisme D'action
MPEP acts as a competitive antagonist of mGluR5, which means that it binds to the receptor site and prevents the binding of the natural ligand glutamate. This leads to a reduction in the activity of mGluR5 and a decrease in the downstream signaling pathways that are activated by this receptor. By modulating the activity of mGluR5, MPEP can influence the release of neurotransmitters such as dopamine, serotonin, and GABA, which are involved in various neurological functions.
Biochemical and Physiological Effects:
MPEP has been shown to have a number of biochemical and physiological effects in the brain. It can modulate the release of various neurotransmitters, including dopamine, which is involved in reward processing and motor control. MPEP has also been shown to improve cognitive function in animal models of Alzheimer's disease and Fragile X syndrome. Additionally, MPEP has been shown to reduce the severity of certain behavioral symptoms in animal models of Parkinson's disease.
Avantages Et Limitations Des Expériences En Laboratoire
MPEP has several advantages for use in laboratory experiments. It has a high degree of selectivity for mGluR5, which allows for precise modulation of this receptor without affecting other receptors or neurotransmitter systems. Additionally, MPEP has a relatively low toxicity profile, which makes it suitable for use in animal models and potentially in humans. However, one limitation of MPEP is that it has a relatively short half-life in the body, which can limit its effectiveness in certain applications.
Orientations Futures
There are several potential future directions for research on MPEP. One area of interest is the development of more potent and selective mGluR5 antagonists that can be used in the treatment of neurological disorders. Additionally, there is interest in exploring the potential applications of MPEP in other areas of medicine, such as cancer treatment and pain management. Finally, further research is needed to fully understand the mechanisms of action of MPEP and its effects on various neural circuits and neurotransmitter systems.
Méthodes De Synthèse
The synthesis of MPEP involves a multi-step process that begins with the reaction of 4-piperidone with propenoyl chloride to form 1-prop-2-enoylpiperidin-4-ol. This intermediate is then reacted with 5-methylisoxazole-3-carboxylic acid to produce MPEP. The overall yield of this process is around 50%, and the purity of the final product is typically over 95%.
Applications De Recherche Scientifique
MPEP has been extensively studied for its potential applications in the treatment of neurological disorders such as Parkinson's disease, Alzheimer's disease, and Fragile X syndrome. It has been shown to act as a selective antagonist of the metabotropic glutamate receptor subtype 5 (mGluR5), which is involved in the regulation of synaptic plasticity and neuronal excitability. By blocking the activity of mGluR5, MPEP can modulate the release of neurotransmitters and improve the function of certain neural circuits.
Propriétés
IUPAC Name |
5-methyl-N-(1-prop-2-enoylpiperidin-4-yl)-1,2-oxazole-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17N3O3/c1-3-12(17)16-6-4-10(5-7-16)14-13(18)11-8-9(2)19-15-11/h3,8,10H,1,4-7H2,2H3,(H,14,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BIRCGJSSXRIXMK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NO1)C(=O)NC2CCN(CC2)C(=O)C=C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Methyl-N-(1-prop-2-enoylpiperidin-4-yl)-1,2-oxazole-3-carboxamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-(Cyclopropylmethyl)-2,8-diazaspiro[4.5]decan-1-one hydrochloride](/img/structure/B2582296.png)



![Tert-butyl 6-[(but-2-ynoylamino)methyl]-5-oxa-2-azaspiro[3.5]nonane-2-carboxylate](/img/structure/B2582303.png)

![N-{2-[4-(4-methoxyphenyl)piperazin-1-yl]-1-methyl-2-thien-2-ylethyl}-2-oxo-2-piperidin-1-ylacetamide](/img/structure/B2582306.png)


![2-((5,6-dimethyl-7-oxo-7,8-dihydro-[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)thio)-N-(2-fluorophenyl)acetamide](/img/structure/B2582312.png)


![2-[(2-Chlorophenyl)methyl]-4,7,8-trimethyl-6-(oxolan-2-ylmethyl)purino[7,8-a]imidazole-1,3-dione](/img/structure/B2582316.png)
